molecular formula C15H26O2 B12298297 2-Methyl-5-methylidene-8-propan-2-yl-1,3,4,4a,6,7,8,8a-octahydronaphthalene-1,2-diol

2-Methyl-5-methylidene-8-propan-2-yl-1,3,4,4a,6,7,8,8a-octahydronaphthalene-1,2-diol

Cat. No.: B12298297
M. Wt: 238.37 g/mol
InChI Key: DQVXKPUFGSPUGZ-UHFFFAOYSA-N
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Description

10(14)-Cadinene-4,5-diol is a naturally occurring sesquiterpene alcohol. It is a derivative of cadinene, which is a type of sesquiterpene hydrocarbon. This compound is known for its presence in essential oils and has been studied for its various biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10(14)-Cadinene-4,5-diol typically involves the hydroxylation of cadinene. This can be achieved through various methods, including:

    Hydroxylation using osmium tetroxide (OsO4): This method involves the addition of OsO4 to cadinene, followed by reduction with sodium bisulfite to yield the diol.

    Microbial transformation: Certain microorganisms can convert cadinene to its diol form through enzymatic processes.

Industrial Production Methods: Industrial production of 10(14)-Cadinene-4,5-diol may involve large-scale microbial fermentation processes or chemical synthesis using optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: 10(14)-Cadinene-4,5-diol can undergo oxidation to form various oxidized derivatives.

    Reduction: The compound can be reduced to form different alcohols or hydrocarbons.

    Substitution: It can participate in substitution reactions where one or more of its hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed:

    Oxidation: Oxidized derivatives such as aldehydes, ketones, or carboxylic acids.

    Reduction: Various alcohols or hydrocarbons.

    Substitution: Compounds with different functional groups replacing the hydroxyl groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Studied for its potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the formulation of fragrances and flavors due to its presence in essential oils.

Mechanism of Action

The biological effects of 10(14)-Cadinene-4,5-diol are mediated through its interaction with various molecular targets and pathways:

    Antimicrobial Activity: It disrupts microbial cell membranes, leading to cell lysis.

    Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators.

    Anticancer Activity: It induces apoptosis in cancer cells through the activation of caspases and other apoptotic pathways.

Comparison with Similar Compounds

10(14)-Cadinene-4,5-diol can be compared with other sesquiterpene alcohols such as:

    Farnesol: Another sesquiterpene alcohol with similar antimicrobial and anti-inflammatory properties.

    Nerolidol: Known for its sedative and anti-anxiety effects.

    Bisabolol: Widely used in cosmetics for its soothing and anti-irritant properties.

Uniqueness: 10(14)-Cadinene-4,5-diol stands out due to its specific hydroxylation pattern, which imparts unique biological activities and makes it a valuable compound for various applications.

Properties

IUPAC Name

2-methyl-5-methylidene-8-propan-2-yl-1,3,4,4a,6,7,8,8a-octahydronaphthalene-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O2/c1-9(2)11-6-5-10(3)12-7-8-15(4,17)14(16)13(11)12/h9,11-14,16-17H,3,5-8H2,1-2,4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQVXKPUFGSPUGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC(=C)C2C1C(C(CC2)(C)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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